molecular formula C9H12N2O B11745831 5-(Oxolan-3-yl)pyridin-2-amine

5-(Oxolan-3-yl)pyridin-2-amine

Cat. No.: B11745831
M. Wt: 164.20 g/mol
InChI Key: VVBFZWHVVSVEKZ-UHFFFAOYSA-N
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Description

5-(Oxolan-3-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at position 2 and an oxolane (tetrahydrofuran) ring at position 5.

Key structural attributes include:

  • Molecular Formula: C₈H₁₀N₂O
  • Molecular Weight: 150.18 g/mol
  • Functional Groups: Pyridin-2-amine (electron-donating amine), oxolan-3-yl (oxygen-containing saturated ring).

The compound’s applications are inferred from related pyridine derivatives, which are frequently explored in medicinal chemistry for antimicrobial, anticancer, and kinase-inhibitory activities .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-(oxolan-3-yl)pyridin-2-amine

InChI

InChI=1S/C9H12N2O/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-2,5,8H,3-4,6H2,(H2,10,11)

InChI Key

VVBFZWHVVSVEKZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxolan-3-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with an oxolane derivative. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with 3-chlorotetrahydrofuran under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for 5-(Oxolan-3-yl)pyridin-2-amine are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic route, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 5-(Oxolan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(Oxolan-3-yl)pyridin-2-amine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-(Oxolan-3-yl)pyridin-2-amine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties Biological Activity (Reported)
5-(Oxolan-3-yl)pyridin-2-amine C₈H₁₀N₂O 150.18 Oxygenated heterocycle (oxolane) Moderate polarity, enhanced solubility Limited data; inferred antimicrobial potential
5-(Oxetan-3-yl)pyridin-2-amine C₇H₉N₂O 137.16 Smaller oxygenated ring (oxetane) Higher ring strain, lower lipophilicity Not reported
5-(Trifluoromethoxy)pyridin-2-amine C₆H₅F₃N₂O 178.11 Electron-withdrawing (CF₃O) High stability, lipophilic Potential kinase inhibition
5-(4-Aminophenyl)pyridin-2-amine C₁₁H₁₁N₃ 185.23 Aromatic amine substituent Planar structure, π-π stacking capability Anticandidal activity
4-(Oxolan-3-yl)pyridin-2-amine C₈H₁₀N₂O 150.18 Positional isomer (oxolane at C4) Altered electronic distribution No direct data
Key Observations:

Oxolane vs.

Electron-Donating vs. Electron-Withdrawing Groups : The amine in 5-(Oxolan-3-yl)pyridin-2-amine is more nucleophilic than in the trifluoromethoxy derivative, which may influence reactivity in further functionalization .

Challenges and Opportunities

  • Synthetic Complexity : Introducing the oxolane ring requires precise control to avoid side reactions, as seen in ’s multi-step purifications .
  • Bioavailability : The oxolane group may improve solubility over lipophilic analogs (e.g., trifluoromethoxy), but in vivo efficacy remains untested.

Biological Activity

5-(Oxolan-3-yl)pyridin-2-amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities and applications. This article provides a detailed overview of its synthesis, biological activities, and implications for future research.

Chemical Structure and Synthesis

The compound 5-(Oxolan-3-yl)pyridin-2-amine features a pyridine ring substituted with an oxolane moiety. The synthesis typically involves the reaction of 2-aminopyridine with oxirane derivatives, often employing palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form the desired carbon-carbon bond. The optimization of reaction conditions can enhance yield and purity, making it suitable for industrial applications.

Antimicrobial Properties

Recent studies indicate that compounds structurally related to 5-(Oxolan-3-yl)pyridin-2-amine exhibit significant antimicrobial activities. For instance, molecular docking studies have suggested that these compounds can interact effectively with bacterial enzymes, potentially inhibiting their function .

A comparative analysis of related compounds demonstrated their effectiveness against both gram-positive and gram-negative bacterial strains. The results are summarized in Table 1 below:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A32 (gram-positive)64
Compound B16 (gram-negative)128
5-(Oxolan-3-yl)pyridin-2-amineTBDTBD

Note: TBD = To Be Determined.

Cytotoxicity Studies

In cytotoxicity assessments, compounds related to 5-(Oxolan-3-yl)pyridin-2-amine showed minimal toxicity towards normal human lung fibroblast cells (WI38) when compared to established chemotherapeutic agents like Doxorubicin. This suggests a favorable therapeutic index, indicating that these compounds could be further explored for their potential as safer antimicrobial agents .

The biological activity of 5-(Oxolan-3-yl)pyridin-2-amine is hypothesized to stem from its ability to bind to specific protein targets within microbial cells. Molecular dynamics simulations have been employed to study the interactions between this compound and various biological targets, providing insights into its conformational stability and binding affinities .

Case Studies and Research Findings

Several research studies have focused on the biological implications of compounds related to 5-(Oxolan-3-yl)pyridin-2-amine:

  • Antimicrobial Drug Development : A study highlighted the compound's potential in developing new antimicrobial therapies by demonstrating its binding affinity to key bacterial proteins .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the oxolane or pyridine moieties can significantly influence biological activity, suggesting a need for further SAR studies to optimize efficacy.

Future Directions

The promising biological activities associated with 5-(Oxolan-3-yl)pyridin-2-amine warrant further investigation. Future research should focus on:

  • Expanded Biological Testing : Comprehensive testing against a broader range of pathogens.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial effects.
  • Clinical Trials : Exploring the therapeutic potential in clinical settings.

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